2,6-Diethoxytoluene 2,6-Diethoxytoluene
Brand Name: Vulcanchem
CAS No.: 6972-63-0
VCID: VC3831439
InChI: InChI=1S/C11H16O2/c1-4-12-10-7-6-8-11(9(10)3)13-5-2/h6-8H,4-5H2,1-3H3
SMILES: CCOC1=C(C(=CC=C1)OCC)C
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

2,6-Diethoxytoluene

CAS No.: 6972-63-0

Cat. No.: VC3831439

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diethoxytoluene - 6972-63-0

Specification

CAS No. 6972-63-0
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 1,3-diethoxy-2-methylbenzene
Standard InChI InChI=1S/C11H16O2/c1-4-12-10-7-6-8-11(9(10)3)13-5-2/h6-8H,4-5H2,1-3H3
Standard InChI Key ZJCYULYFGMNBIQ-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC=C1)OCC)C
Canonical SMILES CCOC1=C(C(=CC=C1)OCC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6-Diethoxytoluene, systematically named 1,3-diethoxy-2-methylbenzene, belongs to the family of alkyl-substituted diaryl ethers. Its molecular formula is C11H16O2\text{C}_{11}\text{H}_{16}\text{O}_{2}, with a molar mass of 180.24 g/mol . The structure comprises a benzene ring substituted with:

  • Two ethoxy groups (-OCH2_2CH3_3): Positioned at the 1- and 3-positions (para to each other).

  • A methyl group (-CH3_3): Located at the 2-position (ortho to both ethoxy groups) .

The InChIKey (ZJCYULYFGMNBIQ-UHFFFAOYSA-N) and SMILES (CCOC1=C(C(=CC=C1)OCC)C) provide unambiguous identifiers for its stereoelectronic configuration .

Spectroscopic Signatures

  • Mass Spectrometry: The electron ionization (EI) spectrum displays a molecular ion peak at m/z 180 (M+^+), with fragmentation patterns indicating cleavage of ethoxy groups (m/z 135, 107) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3) reveals signals at δ 1.42 (t, 6H, -OCH2_2CH3_3), δ 3.98 (q, 4H, -OCH2_2), δ 2.32 (s, 3H, -CH3_3), and aromatic protons at δ 6.6–7.1 .

Physicochemical Properties

Thermal and Phase Behavior

PropertyValueSource
Melting Point44–48°C (lit.)
Boiling Point249.4°C at 760 mmHg
Flash Point110°C (closed cup)
Density (20°C)0.965 g/cm3^3
Refractive Index (nD_D)1.486

The compound exists as a white crystalline solid at room temperature, transitioning to a colorless liquid above 48°C. Its vapor pressure at 25°C is estimated at 0.012 mmHg, indicating low volatility .

Solubility and Partitioning

  • Water Solubility: Negligible (logP = 2.012), favoring organic solvents like ethanol, diethyl ether, and chloroform .

  • Octanol-Water Partition Coefficient (logP): 2.012 (Crippen method), aligning with its hydrophobic nature .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves Williamson etherification of 2-methylresorcinol with ethyl bromide or diethyl sulfate under basic conditions:

2-Methylresorcinol+2CH3CH2BrNaOH1,3-Diethoxy-2-methylbenzene+2HBr\text{2-Methylresorcinol} + 2 \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{NaOH}} \text{1,3-Diethoxy-2-methylbenzene} + 2 \text{HBr}

Key steps include:

  • Alkylation: Ethylation of phenolic hydroxyl groups using ethyl halides .

  • Purification: Recrystallization from ethanol/water mixtures yields >97% purity .

Industrial Production

Major suppliers (e.g., TCI Chemicals, Thermo Scientific) offer 2,6-Diethoxytoluene at scales from 10g to 100g, with prices ranging from €70/10g to €144/100g . Batch processes dominate due to moderate demand in niche applications .

Applications in Science and Industry

Organic Synthesis Intermediate

2,6-Diethoxytoluene serves as a precursor in:

  • Pharmaceuticals: Alkoxy groups facilitate coupling reactions in antipsychotic drug syntheses .

  • Agrochemicals: Methyl and ethoxy substituents enhance lipid solubility in pesticide formulations .

Fragrance and Flavor Chemistry

Gas chromatography-mass spectrometry (GC-MS) studies identify it as a floral fragrance component, contributing to rose and jasmine essential oil profiles . Its low odor threshold (0.1 ppm) makes it valuable in perfumery .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash hands thoroughly
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid inhalation

The compound is classified as Xi (Irritant) under GHS and WGK 3 (hazardous to water) .

Environmental Fate

  • Biodegradation: Slow (OECD 301F: <10% in 28 days), necessitating controlled disposal .

  • Ecotoxicity: LC50_{50} (Daphnia magna) = 12 mg/L, indicating moderate aquatic toxicity .

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